![molecular formula C22H23ClN2OS B4267239 6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide CAS No. 587851-89-6](/img/structure/B4267239.png)
6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide, also known as CTHRC1 inhibitor, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of collagen expression and has been shown to have potential in treating fibrosis, cancer, and other diseases.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide involves the inhibition of 6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide, a protein that is involved in collagen expression. By inhibiting 6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide, the compound reduces collagen expression and prevents the formation of fibrosis and cancer.
Biochemical and physiological effects:
6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In animal models, the compound has been shown to reduce collagen expression, inhibit fibrosis, and inhibit tumor growth and metastasis. The compound has also been shown to have anti-inflammatory effects and to improve cardiac function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide in lab experiments include its potent inhibition of collagen expression and its potential in treating fibrosis and cancer. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for the study of 6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide. One direction is to further investigate the compound's potential in treating fibrosis and cancer in human clinical trials. Another direction is to explore the compound's potential in treating other diseases that involve collagen expression, such as arthritis and pulmonary fibrosis. Additionally, future studies could focus on improving the compound's solubility and stability to enhance its efficacy in lab experiments.
Scientific Research Applications
6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential in treating fibrosis and cancer. Fibrosis is a condition in which excess collagen is deposited in tissues, leading to scarring and organ dysfunction. 6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide inhibitor has been shown to inhibit collagen expression and reduce fibrosis in animal models. In cancer, 6-chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide inhibitor has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
6-chloro-N-cyclohexyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-2-16-9-11-21(27-16)20-13-18(17-12-14(23)8-10-19(17)25-20)22(26)24-15-6-4-3-5-7-15/h8-13,15H,2-7H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVDMIOESMEODR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164931 | |
Record name | 6-Chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclohexyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide | |
CAS RN |
587851-89-6 | |
Record name | 6-Chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587851-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-cyclohexyl-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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